

An In-depth Technical Guide to the Physical Properties of 3-Ethynylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethynylaniline**

Cat. No.: **B136080**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a bifunctional organic compound featuring both a nucleophilic amino group and a reactive terminal alkyne. This unique structure makes it a valuable intermediate and building block in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its applications include its use in the synthesis of pharmaceutical ingredients, such as the anticancer drug erlotinib, and in the development of novel polymers and other advanced materials. A thorough understanding of its physical properties is crucial for its effective handling, storage, and application in research and development.

This technical guide provides a comprehensive overview of the core physical properties of **3-Ethynylaniline**, supported by detailed experimental protocols for their determination.

Core Physical Properties of 3-Ethynylaniline

The fundamental physical characteristics of **3-Ethynylaniline** are summarized in the table below. These properties are essential for its use in various chemical processes and for ensuring safe laboratory practices.

Property	Value
Molecular Formula	C ₈ H ₇ N
Molecular Weight	117.15 g/mol [1] [2]
Appearance	Clear yellowish to brown liquid [3]
Melting Point	27 °C [3]
Boiling Point	92-93 °C at 2 mmHg; 240.5 °C at 760 mmHg [3]
Density	1.04 g/cm ³ [1]
Refractive Index	1.614-1.616 [3]
Solubility	Insoluble in water; Slightly soluble in Acetonitrile, Chloroform, and DMSO [3] [4]
Vapor Pressure	0.0379 mmHg at 25°C [3]
Flash Point	138 °F (59 °C) [3]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds such as **3-Ethynylaniline**.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature, whereas impurities will typically depress and broaden the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)

- Thermometer
- Mortar and pestle

Procedure:

- A small sample of the solid compound is finely ground using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The thermometer and capillary tube assembly are placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.
- The sample is heated at a controlled rate, typically a rapid initial heating to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that can be used for identification and to assess purity.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)

- Thermometer
- Heating bath (e.g., oil bath or aluminum block)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.
- A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.
- The test tube is attached to a thermometer.
- The assembly is heated gently in a heating bath.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a steady and rapid stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.^[5]

Density Measurement

Density is the mass per unit volume of a substance and is an important physical property for material characterization.

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance
- Thermometer

- Water bath for temperature control

Procedure:

- The empty, clean, and dry pycnometer is weighed on an analytical balance.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
- The filled pycnometer is placed in a water bath to bring it to a constant, known temperature.
- The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a qualitative measure of the interactions between the solute and solvent molecules.

Apparatus:

- Small test tubes
- Graduated pipettes or droppers
- Vortex mixer or stirring rods
- A range of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

- A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.
- A small volume of the solvent (e.g., 1 mL) is added to the test tube.

- The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.
- The mixture is visually inspected to determine if the solute has completely dissolved.
- If the solute dissolves, it is recorded as soluble. If not, it is recorded as insoluble. For more quantitative results, the amount of solute that dissolves in a given volume of solvent can be determined.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and can be used for identification and to assess purity.

Apparatus:

- Refractometer (e.g., Abbe refractometer)
- Dropper
- Constant temperature bath (optional, for precise measurements)
- Lens paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

- The prism of the refractometer is cleaned with a suitable solvent and lens paper.
- A few drops of the liquid sample are placed on the surface of the prism.
- The prism is closed and the light source is turned on.
- While looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- The refractive index is read directly from the scale.
- The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like **3-Ethynylaniline**. This logical progression ensures a systematic evaluation of the compound's properties.

Workflow for Physical Characterization of a Chemical Compound

[Click to download full resolution via product page](#)

Workflow for the physical characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/chemistry/physical-properties-of-3-ethynylaniline/)
- 2. [researchgate.net \[researchgate.net\]](https://www.researchgate.net/publication/330837173/Physical-properties-of-3-ethynylaniline)
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [\[vedantu.com\]](https://www.vedantu.com/chemistry/physical-properties-of-3-ethynylaniline)
- 4. [scribd.com \[scribd.com\]](https://www.scribd.com/doc/32103003/Physical-Properties-of-3-Ethynylaniline)
- 5. [vijaynazare.weebly.com \[vijaynazare.weebly.com\]](https://vijaynazare.weebly.com/physical-properties-of-3-ethynylaniline.html)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Ethynylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b136080#physical-properties-of-3-ethynylaniline\]](https://www.benchchem.com/product/b136080#physical-properties-of-3-ethynylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com